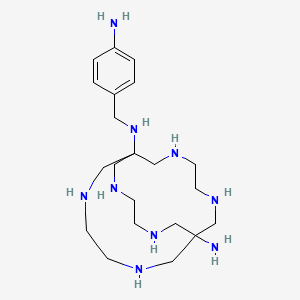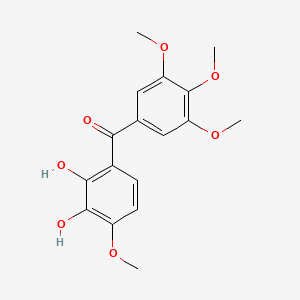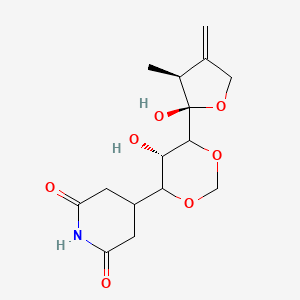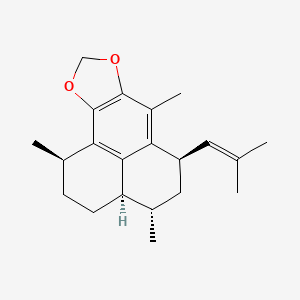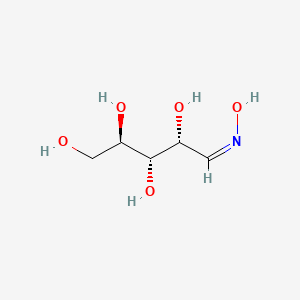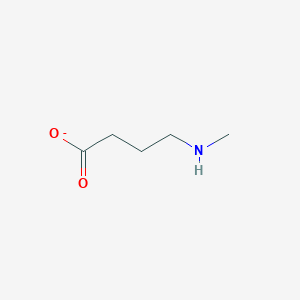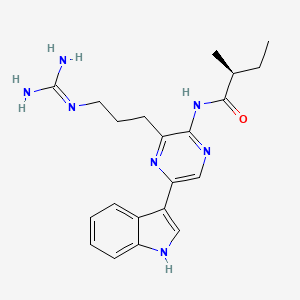
Oxidized Cypridina luciferin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxidized Cypridina luciferin is a member of pyrazines, a member of guanidines and a Cypridina luciferin. It has a role as a member of oxidized luciferins. It is a conjugate base of an oxidized Cypridina luciferin(1+).
Scientific Research Applications
Bioluminescence Studies
Oxidized Cypridina luciferin, known as oxyluciferin, plays a crucial role in bioluminescence research. Studies have shown that the luminescent oxidation of Cypridina luciferin, which is catalyzed by the enzyme luciferase, results in the emission of light, with the primary products being oxyluciferin and carbon dioxide (Shimomura & Johnson, 1971). This reaction is fundamental in understanding bioluminescent processes in marine organisms.
Bioluminescent Enzyme Immunoassay
Oxidized Cypridina luciferin has been utilized in the development of bioluminescent enzyme immunoassays (BLEIA). For instance, biotinylated Cypridina luciferase, which interacts with Cypridina luciferin, has been used in immunoassays for detecting substances like interferon-alpha. This showcases its potential as a sensitive and versatile tool in biochemical assays (Wu et al., 2007).
Chemiluminescence in Biological Systems
The chemiluminescence of Cypridina luciferin analogs, such as MCLA, has been studied for its ability to detect active oxygen species in biological systems. These studies contribute to a deeper understanding of oxidative processes within living organisms and the role of reactive oxygen species (Kambayashi & Ogino, 2003).
Mechanistic Insights into Marine Bioluminescence
Research into the photochemistry of the chemiexcited Cypridina lumophore provides critical insights into the mechanisms of marine bioluminescence. Understanding the reaction steps, from the activation of luciferin to the emission of light, has significant implications for the applications of bioluminescent systems in various scientific fields (Ding, Naumov, & Liu, 2015).
Applications in Chemical Analysis and Medicine
The diverse applications of luciferins and luciferases, including Cypridina luciferin, extend to chemical analysis, biology, and medicine. Their use in bioluminescence-based analytical techniques has led to advancements in areas such as drug screening, bioimaging, and environmental monitoring (Kaskova, Tsarkova, & Yampolsky, 2016).
properties
Product Name |
Oxidized Cypridina luciferin |
|---|---|
Molecular Formula |
C21H27N7O |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/t13-/m0/s1 |
InChI Key |
PSYJEEMZZIZTSR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1245359.png)

![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)
